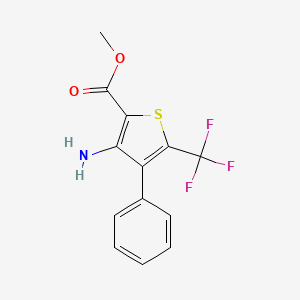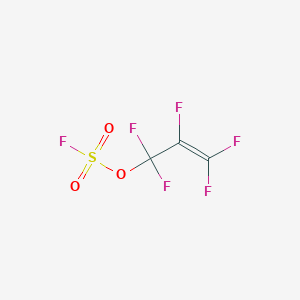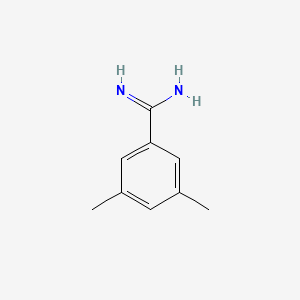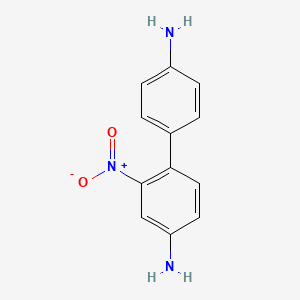
2-甲基-4-哌嗪-1-基-6-(三氟甲基)嘧啶
描述
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound with the molecular formula C10H13F3N4. It is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to a pyrimidine core.
科学研究应用
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and neuroprotective properties.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
Related compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s suggested that similar compounds may interact favorably with active residues of atf4 and nf-kb proteins .
Biochemical Pathways
Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
It is known that pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It has been suggested that this compound could inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the cellular PI3K/AKT/mTOR pathway . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its potential to inhibit the PI3K/AKT/mTOR pathway, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions could lead to the formation of N-oxides .
相似化合物的比较
Similar Compounds
4-Methylpiperazine-1-carboxylate: Another piperazine derivative with similar biological activity.
6-Trifluoromethylpyrimidine: Shares the trifluoromethyl group and pyrimidine core but lacks the piperazine moiety.
Uniqueness
2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is unique due to the combination of the piperazine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and materials science .
属性
IUPAC Name |
2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOCPUHZKUYMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406509 | |
| Record name | 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893752-50-6 | |
| Record name | 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


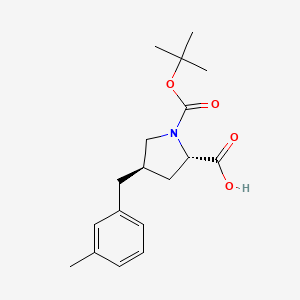
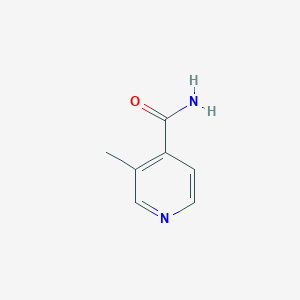
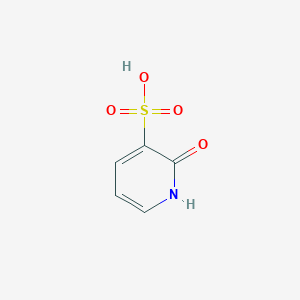
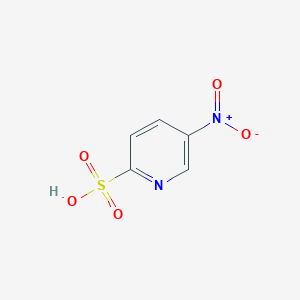
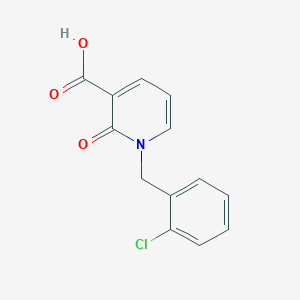
![Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B1598149.png)
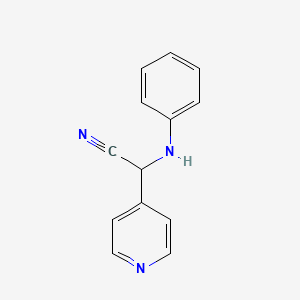

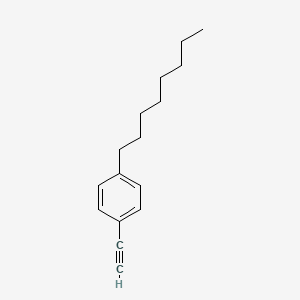
![6-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598158.png)
